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molecular formula C10H10BrFN2O B8491210 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbohydrazide

1-(4-Bromo-3-fluorophenyl)cyclopropanecarbohydrazide

Cat. No. B8491210
M. Wt: 273.10 g/mol
InChI Key: VPZPIFWWFBRQKM-UHFFFAOYSA-N
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Patent
US08927536B2

Procedure details

A solution of the compound (12.8 g, 47.8 mmol) obtained in Example 25-1) and sodium cyanide (2.58 g, 52.6 mmol) in ethanol (20 ml) and water (5 ml) was heated to reflux for 3 h. The reaction mixture was cooled to room temperature, then concentrated under reduced pressure, and then extracted with ethyl acetate, and the organic layer was washed with saturated sodium chloride solution and dried with anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. 1-Bromo-2-chloroethane (18.9 g, 132 mmol), benzyltriethylammonium chloride (0.48 g, 2.34 mmol), potassium hydroxide (41.5 g, 739 mmol), and water (40 mL) were added to the residue, and the mixture was stirred at 50° C. for 7.5 h. The reaction mixture was cooled to room temperature and extracted with dichloromethane, and the organic layer was washed with water, a 1 M aqueous hydrochloric acid solution, and saturated sodium chloride solution and dried with anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. Potassium hydroxide (21.4 g, 382 mmol), ethanol (100 ml), and water (25 ml) were added to the obtained residue, and the mixture was heated to reflux for 9 h. The reaction mixture was cooled to room temperature, then 5 N hydrochloric acid was added until the reaction mixture was rendered acidic, and then the mixture was concentrated under reduced pressure. The residue was extracted with dichloromethane, dried with anhydrous sodium sulfate, and then filtered, and the solvent in the filtrate was distilled off under reduced pressure. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.36 g, 38.9 mmol), 1-hydroxybenzotriazole monohydrate (5.88 g, 112.7 mmol), triethylamine (14.6 mL, 105 mmol), tert-butoxycarbonylhydrazide (5.53 g, 41.9 mmol), and N,N-dimethylformamide (100 mL) were added to the obtained residue, and the mixture was stirred overnight at room temperature. Water was added to the reaction mixture, the mixture was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution and then dried with anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. A 4 M solution (20 mL) of hydrochloric acid in 1,4-dioxane and methanol (100 mL) were added to the obtained partially purified product, and the mixture was stirred at room temperature for 6 h. The reaction mixture was concentrated under reduced pressure, dichloromethane was added to the residue, and the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution and then dried with anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (Isco Combiflash, 40 g, ethyl acetate:dichloromethane=0:100 to 100:0, gradient) to obtain the title compound (4.17 g, 44%) as a brown solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
41.5 g
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
catalyst
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
21.4 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7.36 g
Type
reactant
Reaction Step Six
Quantity
5.88 g
Type
reactant
Reaction Step Six
Quantity
14.6 mL
Type
reactant
Reaction Step Six
[Compound]
Name
tert-butoxycarbonylhydrazide
Quantity
5.53 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[CH:4][C:3]=1[F:10].[C-]#N.[Na+].Br[CH2:15][CH2:16]Cl.[OH-:18].[K+].Cl.Cl.C(N=C=NCCCN(C)C)C.O.O[N:35]1[C:39]2C=CC=CC=2N=[N:36]1.C(N(CC)CC)C>C(O)C.O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:39]([NH:35][NH2:36])=[O:18])[CH2:16][CH2:15]2)=[CH:4][C:3]=1[F:10] |f:1.2,4.5,7.8,9.10,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CBr)F
Name
Quantity
2.58 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
18.9 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
41.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.48 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
21.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
7.36 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
5.88 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
tert-butoxycarbonylhydrazide
Quantity
5.53 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 7.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 1 M aqueous hydrochloric acid solution, and saturated sodium chloride solution and dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 9 h
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A 4 M solution (20 mL) of hydrochloric acid in 1,4-dioxane and methanol (100 mL) were added to the
CUSTOM
Type
CUSTOM
Details
obtained partially purified product
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, dichloromethane
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (Isco Combiflash, 40 g, ethyl acetate:dichloromethane=0:100 to 100:0, gradient)

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1(CC1)C(=O)NN)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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